molecular formula C7H7NO3 B1282457 2-Amino-6-hydroxybenzoic acid CAS No. 567-62-4

2-Amino-6-hydroxybenzoic acid

Cat. No.: B1282457
CAS No.: 567-62-4
M. Wt: 153.14 g/mol
InChI Key: UZSDRHVOBLQYCX-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of both an amino group and a hydroxyl group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Amino-6-hydroxybenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

2-Amino-6-hydroxybenzoic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 2-Amino-6-hydroxybenzoic acid are promising. There is a need for further studies to understand its mechanism of action, synthesis, and chemical reactions .

Biochemical Analysis

Biochemical Properties

2-Amino-6-hydroxybenzoic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of tryptophan, an essential amino acid. It interacts with several enzymes, including anthranilate synthase, which catalyzes the conversion of chorismate to anthranilate. This interaction is vital for the production of tryptophan in microorganisms and plants .

Additionally, this compound is involved in the synthesis of other important biomolecules, such as coenzymes and vitamins. It interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which influence its biochemical properties and reactivity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and reduces oxidative stress .

In addition, this compound affects gene expression by acting as a precursor for the synthesis of tryptophan, which is a precursor for serotonin, a neurotransmitter that regulates mood, sleep, and other physiological functions . This compound also impacts cellular metabolism by participating in the biosynthesis of coenzymes and vitamins, which are essential for various metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It binds to the active site of anthranilate synthase, facilitating the conversion of chorismate to anthranilate. This binding interaction is crucial for the biosynthesis of tryptophan .

Furthermore, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby regulating the production of essential biomolecules. It also influences gene expression by acting as a precursor for the synthesis of tryptophan and serotonin, which play key roles in cellular signaling and physiological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, which may affect cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance the production of tryptophan and serotonin, leading to improved mood and cognitive function . At high doses, it can cause toxic effects, such as liver damage and oxidative stress .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of tryptophan and other essential biomolecules. It interacts with enzymes such as anthranilate synthase and tryptophan synthase, which catalyze key steps in these pathways .

Additionally, this compound can affect metabolic flux and metabolite levels by regulating the activity of enzymes involved in these pathways. For example, it can enhance the production of tryptophan and serotonin, which are important for cellular signaling and physiological functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in various cellular compartments .

Once inside the cell, this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles .

The activity and function of this compound are influenced by its subcellular localization. For example, its presence in the mitochondria can enhance the production of energy and reduce oxidative stress, while its localization in the nucleus can regulate gene expression and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxybenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by reduction. The nitration process introduces a nitro group at the 6-position of the benzene ring, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-5-hydroxybenzoic acid
  • 2-Amino-4-hydroxybenzoic acid
  • 2-Amino-3-hydroxybenzoic acid

Comparison: 2-Amino-6-hydroxybenzoic acid is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSDRHVOBLQYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539881
Record name 2-Amino-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-62-4
Record name 2-Amino-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation described in the research paper, and how does it lead to the formation of 2-amino-6-hydroxybenzoic acid derivatives?

A1: The research paper [] describes a novel synthetic route for the preparation of this compound derivatives. The key transformation is the self-condensation reaction of specific iminium salts derived from β-(alkoxycarbonyl)enamines. These iminium salts, upon treatment with acid, undergo intramolecular cyclization, ultimately leading to the formation of the desired this compound derivatives. The reaction proceeds through a nucleophilic attack by the enamine form on the activated carbonyl group of the iminium ion, followed by a series of rearrangements and eliminations. This method provides a valuable tool for synthesizing a variety of substituted this compound derivatives, expanding the possibilities for exploring their chemical and biological properties.

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